propan-2-yl 2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetate
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Overview
Description
Propan-2-yl 2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetate is a synthetic organic compound belonging to the class of coumarin derivatives. Coumarins are a group of oxygen-containing heterocycles widely found in nature and known for their diverse biological activities. This particular compound is characterized by its chromen-2-one core structure, which is modified with various functional groups to enhance its chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propan-2-yl 2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetate typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 7-hydroxy-4-methylcoumarin, which is a common coumarin derivative.
Alkylation Reaction: The 7-hydroxy-4-methylcoumarin is then subjected to an alkylation reaction with propargyl bromide in the presence of anhydrous potassium carbonate and dry acetone at 50°C.
Coupling Reaction: The resulting intermediate is further reacted with various sodium azides to form the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and green chemistry principles to minimize waste and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
Propan-2-yl 2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles like halides, amines, and thiols are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Propan-2-yl 2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetate has several scientific research applications:
Mechanism of Action
The mechanism of action of propan-2-yl 2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetate involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Propan-2-yl 2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetate is unique due to its specific functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, and biological activity .
Properties
Molecular Formula |
C17H20O5 |
---|---|
Molecular Weight |
304.34 g/mol |
IUPAC Name |
propan-2-yl 2-(2-oxo-4-propylchromen-7-yl)oxyacetate |
InChI |
InChI=1S/C17H20O5/c1-4-5-12-8-16(18)22-15-9-13(6-7-14(12)15)20-10-17(19)21-11(2)3/h6-9,11H,4-5,10H2,1-3H3 |
InChI Key |
RJIRAKGXKNVGEU-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)OC(C)C |
Origin of Product |
United States |
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